6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine
Description
Contextualization of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole (B1209526), is an isomeric form of azaindole, which are bioisosteres of the naturally occurring indole (B1671886) ring system. nih.govpharmablock.com This structural relationship has propelled the exploration of pyrrolopyridines in various scientific domains.
Azaindoles are bicyclic heteroaromatic compounds consisting of a pyridine (B92270) ring fused to a pyrrole (B145914) ring. nih.gov There are four principal structural isomers of azaindole, namely 4-azaindole (pyrrolo[3,2-b]pyridine), 5-azaindole (B1197152) (pyrrolo[3,2-c]pyridine), 6-azaindole (B1212597) (pyrrolo[2,3-c]pyridine), and 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine). nih.govresearchgate.net The position of the nitrogen atom in the six-membered ring distinguishes these isomers, leading to distinct physicochemical properties such as polarity, solubility, and electronic distribution. nih.gov This isomerism is a critical factor in the modulation of molecular properties for targeted applications.
| Isomer Name | Systematic Name |
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine |
This table outlines the common and systematic names of the four structural isomers of azaindole.
Fused heterocyclic architectures, such as the pyrrolopyridine system, are of paramount importance in chemical research, particularly in medicinal chemistry and materials science. researchgate.netnih.govijpsr.com These rigid, planar scaffolds provide a three-dimensional framework that can be functionalized to interact with biological targets with high specificity. pitt.edu The fusion of aromatic rings often results in unique electronic properties and the ability to participate in various non-covalent interactions, which are crucial for molecular recognition. researchgate.net The development of synthetic methodologies to construct these complex architectures is an active area of research. nih.govnih.gov
Unique Structural Features of 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
The specific substitution pattern of this compound imparts a set of distinct chemical characteristics that differentiate it from the parent scaffold and other derivatives.
The chloro and nitro groups on the pyrrolo[3,2-b]pyridine ring are located at positions 6 and 3, respectively. The chlorine atom at the C6 position of the pyridine ring acts as an electron-withdrawing group through induction, while also possessing weak deactivating and ortho-, para-directing effects in electrophilic aromatic substitution, though the latter is less relevant in this context. The nitro group at the C3 position of the pyrrole ring is a strong electron-withdrawing group, significantly influencing the electron density of the entire heterocyclic system. The synthesis of such a compound would likely involve a multi-step process, potentially including the nitration of a pre-existing 6-chloropyrrolo[3,2-b]pyridine derivative. researchgate.net The regioselectivity of these substitution reactions is a key consideration in their synthesis.
The nitrogen atom within the pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine system plays a crucial role in the electronic distribution of the molecule. This nitrogen atom donates its lone pair of electrons to the aromatic system, increasing the electron density of the pyrrole ring. However, in this compound, the strong electron-withdrawing nature of the nitro group at C3 and the chloro group at C6 significantly modulates this effect. These substituents pull electron density away from the ring system, creating a more electron-deficient character compared to the unsubstituted parent scaffold. This altered electronic landscape has profound implications for the molecule's reactivity and potential intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHUZPXBAAAWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 3 Nitro 1h Pyrrolo 3,2 B Pyridine and Its Structural Analogs
Historical and Classical Approaches to Pyrrolo[3,2-b]pyridine Ring Systems
The fundamental chemistry for building the pyrrolo[3,2-b]pyridine scaffold relies on classical reactions developed for the synthesis of the constituent pyrrole (B145914) and pyridine (B92270) rings.
The formation of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes. These methods typically involve the cyclocondensation of acyclic precursors.
Knorr Pyrrole Synthesis: This method involves the reaction between an α-amino ketone and a compound with an activated methylene (B1212753) group (e.g., a β-ketoester). wikipedia.org The reaction proceeds through the condensation of the two components, followed by cyclization and dehydration to form the pyrrole ring.
Paal-Knorr Synthesis: Perhaps the most straightforward synthesis of pyrroles, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. researchgate.net The mechanism involves the formation of a di-imine intermediate which then undergoes cyclization and dehydration.
Hantzsch Pyrrole Synthesis: In its classic form, the Hantzsch synthesis utilizes the reaction of an α-haloketone with a β-enamine, followed by cyclization to yield the pyrrole. researchgate.net
Van Leusen Reaction: This approach produces pyrroles from the reaction of tosylmethyl isocyanide (TosMIC) with an enone in the presence of a base. The reaction sequence includes a Michael addition, a 5-endo cyclization, and subsequent elimination of the tosyl group. wikipedia.org
Barton-Zard Synthesis: This synthesis involves the reaction of an isocyanoacetate with a nitroalkene. The process includes a 1,4-addition, 5-endo-dig cyclization, and elimination of the nitro group to furnish the pyrrole ring. wikipedia.org
Table 1: Overview of Classical Pyrrole Synthesis Reactions
| Synthesis Name | Key Reactants | Brief Description |
|---|---|---|
| Knorr Pyrrole Synthesis | α-amino ketone, activated methylene compound | Condensation followed by cyclization and dehydration. wikipedia.org |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine/ammonia | Forms a di-imine intermediate that cyclizes. researchgate.net |
| Hantzsch Synthesis | α-haloketone, β-enamine | Cyclization reaction to form the pyrrole core. researchgate.net |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), enone | Michael addition followed by 5-endo cyclization. wikipedia.org |
| Barton-Zard Synthesis | Isocyanoacetate, nitroalkene | 1,4-addition followed by 5-endo-dig cyclization. wikipedia.org |
Constructing the pyridine ring onto an existing pyrrole core is a less common but viable strategy. One notable historical method is the Ciamician–Dennstedt rearrangement.
Ciamician–Dennstedt Rearrangement: This reaction involves the treatment of pyrrole with a dihalocarbene, typically generated from chloroform (B151607) and a strong base. The initial [2+1] cycloaddition forms a dichlorocyclopropane intermediate fused to the pyrrole ring. This unstable intermediate undergoes ring expansion, ultimately leading to the formation of a 3-halopyridine. wikipedia.org This rearrangement provides a direct method for converting a pyrrole into a pyridine ring system.
Direct Synthesis of 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
The direct synthesis of this compound can be envisioned through the careful selection of precursors and controlled reaction pathways, primarily involving the functionalization of a pre-formed pyrrolo[3,2-b]pyridine core.
The logical starting point for the synthesis of the target compound is the parent heterocycle, 6-Chloro-1H-pyrrolo[3,2-b]pyridine. sigmaaldrich.com The synthesis of this precursor itself can be approached from functionalized pyridines. For instance, the synthesis of the isomeric 6-Chloro-1H-pyrrolo[3,2-c]pyridine has been reported starting from 3-Amino-2-bromo-5-chloropyridine, highlighting the strategy of using pre-functionalized pyridines to construct the fused pyrrole ring. chemicalbook.com
For the direct synthesis of the title compound, the primary precursor would be 6-Chloro-1H-pyrrolo[3,2-b]pyridine . The rational design involves introducing a nitro group onto this chlorinated scaffold via electrophilic aromatic substitution.
The introduction of a nitro group onto an aromatic or heteroaromatic ring is most commonly achieved through electrophilic nitration. A well-established method for the nitration of deactivated or acid-stable heterocyclic systems involves the use of a mixture of nitric acid and sulfuric acid.
A plausible reaction pathway is as follows: Step 1: Nitration of 6-Chloro-1H-pyrrolo[3,2-b]pyridine. The precursor, 6-Chloro-1H-pyrrolo[3,2-b]pyridine, is treated with a nitrating agent. A common procedure for a related system, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, involves adding nitric acid dropwise to a solution of the substrate in concentrated sulfuric acid at low temperatures (e.g., in an ice-water bath). mdpi.com
Proposed Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
Electrophilic Attack: The electron-rich pyrrole ring of the 6-Chloro-1H-pyrrolo[3,2-b]pyridine attacks the nitronium ion. The substitution is expected to occur at the C3 position of the pyrrole ring, which is typically the most nucleophilic position in this scaffold, analogous to indole (B1671886) chemistry. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
Deprotonation: A base (such as H₂O or HSO₄⁻) removes a proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the final product, this compound.
Optimizing the reaction conditions is crucial for maximizing the yield of the desired 3-nitro isomer and minimizing the formation of byproducts.
Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0-10 °C) during the addition of the nitrating agent is critical to prevent over-nitration (dinitration) and degradation of the starting material. mdpi.com
Reaction Time: The reaction is typically monitored until completion, which can range from a few hours to overnight. In the analogous synthesis, the mixture was stirred for 3 hours at room temperature after the initial addition. mdpi.com
Work-up and Purification: The reaction is usually quenched by pouring the acidic mixture into an ice-water mixture, which causes the organic product to precipitate. The crude solid can then be collected by filtration. mdpi.com Purification is essential to isolate the desired product with high purity. Standard techniques include recrystallization from a suitable solvent or silica (B1680970) gel column chromatography, as demonstrated in the synthesis of related chlorinated azaindoles. guidechem.com
Introduction and Functionalization of Chloro and Nitro Groups on the Pyrrolo[3,2-b]pyridine Scaffold
The precise placement of substituents on the pyrrolo[3,2-b]pyridine core is paramount for modulating the physicochemical and biological properties of the resulting molecules. The introduction of a chlorine atom at the 6-position and a nitro group at the 3-position, as seen in this compound, presents a synthetic challenge that chemists have addressed through various strategic approaches.
Regioselective Chlorination Strategies
The regioselective introduction of a chlorine atom at the 6-position of the pyrrolo[3,2-b]pyridine scaffold is a critical transformation. Direct chlorination of the parent 1H-pyrrolo[3,2-b]pyridine is often complicated by a lack of selectivity, leading to mixtures of chlorinated isomers. Therefore, more controlled, multi-step synthetic sequences are typically employed.
One common strategy involves the use of a pre-functionalized pyridine ring that already contains a chlorine atom at the desired position. For instance, the synthesis can commence from a substituted pyridine derivative, such as 2,5-dichloropyridine. This dichlorinated starting material can then be elaborated to construct the fused pyrrole ring, thereby ensuring the chlorine atom is correctly positioned at what will become the 6-position of the final pyrrolo[3,2-b]pyridine skeleton.
Another powerful method for regioselective chlorination is the Sandmeyer reaction. This involves the diazotization of a primary aromatic amine at the 6-position, followed by treatment with a copper(I) chloride source. This approach necessitates the synthesis of the corresponding 6-amino-1H-pyrrolo[3,2-b]pyridine precursor, which can be prepared through various synthetic routes.
Furthermore, directed ortho-metalation (DoM) strategies can offer a high degree of regiocontrol. By employing a directing group on the pyridine ring, it is possible to selectively deprotonate the adjacent position (the future 6-position) with a strong base, followed by quenching with an electrophilic chlorine source like hexachloroethane (B51795) or N-chlorosuccinimide (NCS). The choice of directing group is crucial for the success of this methodology.
Nitration Procedures for the 3-Position
The nitration of the pyrrolo[3,2-b]pyridine ring system at the 3-position is a key step in the synthesis of the target compound. The pyrrole moiety of the scaffold is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic substitution. The 3-position of the pyrrole ring is often the most reactive site for such reactions.
Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed. The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent over-nitration or degradation of the starting material. For sensitive substrates, milder nitrating agents can be utilized. These include reagents like acetyl nitrate, which can be generated in situ from nitric acid and acetic anhydride, or nitronium tetrafluoroborate (B81430) (NO₂BF₄).
The success of the nitration is also influenced by the presence of other substituents on the pyrrolo[3,2-b]pyridine ring. Electron-donating groups can activate the ring towards nitration, while electron-withdrawing groups can deactivate it. The pre-existing 6-chloro substituent, being electron-withdrawing, can influence the reactivity of the scaffold, potentially requiring more forcing conditions for the nitration to proceed efficiently.
Sequential vs. Concurrent Introduction of Substituents
The synthesis of this compound generally proceeds through a sequential introduction of the chloro and nitro functionalities. A concurrent introduction of both groups in a single step is synthetically challenging due to the differing reaction conditions required for chlorination and nitration, as well as the difficulty in controlling the regioselectivity for both substituents simultaneously.
For instance, a plausible synthetic route could involve the initial construction of 1H-pyrrolo[3,2-b]pyridine, followed by a regioselective chlorination at the 6-position, and finally, nitration at the 3-position. This stepwise approach allows for purification and characterization of the intermediates at each stage, ensuring the final product is obtained with high purity.
Modern Synthetic Transformations for Pyrrolo[3,2-b]pyridine Construction
Recent advances in synthetic organic chemistry have provided powerful tools for the construction of the pyrrolo[3,2-b]pyridine core. These modern methods offer advantages in terms of efficiency, atom economy, and the ability to introduce molecular diversity.
Metal-Catalyzed Coupling Reactions in Scaffold Assembly
Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone in the synthesis of bi-heterocyclic systems like pyrrolo[3,2-b]pyridines. Reactions such as the Suzuki, Heck, and Sonogashira couplings are frequently employed to form key carbon-carbon or carbon-nitrogen bonds required for the ring system's construction.
For example, a Suzuki coupling reaction could be used to couple a boronic acid derivative of a pyrrole with a halogenated pyridine, or vice versa, to form the core structure. Similarly, a Sonogashira coupling between a terminal alkyne-substituted pyrrole and a halogenated pyridine can be a key step, with the resulting enyne undergoing a subsequent cyclization to form the fused ring system.
Intramolecular Heck reactions have also been utilized, wherein a suitably substituted pyridine tethered to a pyrrole precursor undergoes palladium-catalyzed cyclization to afford the pyrrolo[3,2-b]pyridine scaffold. These metal-catalyzed methods often proceed with high yields and selectivity under mild reaction conditions.
Table 1: Examples of Metal-Catalyzed Reactions in Pyrrolo[3,2-b]pyridine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| Suzuki Coupling | 2-Halopyridine, Pyrrole-3-boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 3-(Pyridin-2-yl)pyrrole |
| Sonogashira Coupling | 2-Iodopyridine, 3-Ethynylpyrrole | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 2-(Pyrrol-3-ylethynyl)pyridine |
| Intramolecular Heck | N-(2-chloropyridin-3-yl)but-3-en-1-amine | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, DMF, 120 °C | Tetrahydropyrrolo[3,2-b]pyridine |
Organocatalytic Approaches
While metal-catalyzed reactions are prevalent, organocatalytic strategies for the synthesis of the pyrrolo[3,2-b]pyridine scaffold are gaining increasing attention. These methods avoid the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry.
Organocatalytic approaches often involve cascade or domino reactions, where a single catalyst promotes multiple bond-forming events in a single pot. For example, an aminocatalyzed reaction, using a chiral secondary amine catalyst like proline or its derivatives, could be envisioned for the enantioselective construction of a substituted pyrrolidine (B122466) ring, which could then be further elaborated to form the pyrrolo[3,2-b]pyridine system.
Furthermore, Brønsted acid or base catalysis can be employed to promote cyclization reactions that lead to the formation of the fused heterocyclic core. While the literature specifically detailing organocatalytic routes to this compound is still developing, the general principles of organocatalysis offer a promising avenue for future synthetic explorations in this area.
Photochemical and Electrochemical Synthesis
Modern synthetic organic chemistry increasingly utilizes photochemical and electrochemical methods as powerful tools for the construction of complex molecular architectures under mild conditions. These techniques offer alternative synthetic pathways that can circumvent the limitations of traditional methods, such as harsh reaction conditions and the need for pre-functionalized starting materials.
Photochemical Synthesis
Photochemical reactions, initiated by the absorption of light, can enable unique transformations that are not accessible through thermal means. In the context of azaindole synthesis, photochemical cyclization represents a promising approach. rsc.org These reactions often proceed through the formation of reactive intermediates upon irradiation, leading to the construction of the fused heterocyclic ring system. For instance, the photocyclization of enamines derived from aminopyridines can lead to the formation of the pyrrolo[3,2-b]pyridine core. microflutech.com
While a direct photochemical synthesis of this compound has not been extensively reported, analogous photochemical reactions on similar heterocyclic systems have been documented. For example, direct photo-induced chloroarene activation with UVA/blue LEDs has been successfully employed in the reductive Heck cyclization of indoles, a reaction that tolerates a range of functional groups. ewadirect.com This suggests the possibility of a photochemical approach to construct the pyrrolopyridine skeleton from a suitably substituted and functionalized chloro-aminopyridine precursor.
Furthermore, visible-light photoredox catalysis has emerged as a versatile tool for the functionalization of heterocyclic compounds. mdpi.com For instance, the decarboxylative ortho-benzoylation of N-phenyl-7-azaindoles has been achieved using a combination of photoredox and palladium catalysis. rsc.org This highlights the potential for late-stage functionalization of the azaindole scaffold under photochemical conditions, which could be adapted for the introduction of substituents on the 6-Chloro-1H-pyrrolo[3,2-b]pyridine core.
A summary of relevant photochemical reactions for the synthesis and functionalization of azaindole analogs is presented in the table below.
| Reaction Type | Substrate | Conditions | Product | Yield (%) | Reference |
| Reductive Heck Cyclization | N-benzoyl-2-chloro-N-allylaniline | Blue LEDs, DIPEA | Polycyclic indolinyl compound | 50-88 | ewadirect.com |
| Decarboxylative Benzoylation | N-phenyl-7-azaindole, α-keto acid | [Ir(ppy)2(dtbbpy)]PF6, Pd(OAc)2, Blue Light | ortho-benzoylated N-phenyl-7-azaindole | Varies | rsc.org |
| Radical Cyclization | Olefins, Aryldiazonium salts | Visible light, photoredox catalyst | Pyrrolo[3,2-c]-quinolines | Varies | acs.org |
Electrochemical Synthesis
Electrochemical methods provide a green and efficient alternative for organic synthesis, often avoiding the use of harsh reagents and offering high selectivity. nih.gov In the realm of azaindole chemistry, electrochemical C-H/N-H functionalization has been demonstrated as a powerful technique for the synthesis of highly functionalized derivatives. researchgate.net This approach, which can be performed without the need for noble metals or external oxidants, allows for the direct formation of C-C and C-N bonds on the azaindole scaffold.
For the synthesis of this compound, an electrochemical approach could be envisioned in several ways. One possibility is the direct electrochemical nitration of 6-chloro-1H-pyrrolo[3,2-b]pyridine. Electrochemical nitration of aromatic compounds has been shown to be a viable method, often proceeding under milder conditions than traditional nitrating agents. nih.gov Alternatively, an electrochemical cyclization of a pre-functionalized precursor, such as a substituted aminopyridine, could be employed to construct the pyrrolopyridine ring system. researchgate.net
The table below summarizes key electrochemical methods applicable to the synthesis of functionalized azaindoles.
| Reaction Type | Substrate | Conditions | Product | Yield (%) | Reference |
| C-H/N-H Functionalization | (Hetero)arylamines with tethered alkynes | Undivided cell, Ferrocene catalyst | Functionalized (Aza)indoles | Good to Excellent | researchgate.net |
| Alcohol Amination | Amino alcohols | Anodic oxidation | Aziridines, Pyrrolidines | Varies | nih.gov |
| Nitration | Mefenamic acid, Nitrite ion | Controlled-potential coulometry | Nitromefenamic acids | Not specified | nih.gov |
Flow Chemistry Applications in Heterocycle Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and simplified scale-up. vapourtec.com These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, such as nitration. ewadirect.combeilstein-journals.org
The synthesis of this compound involves a nitration step, which is notoriously hazardous when performed on a large scale using traditional batch methods. beilstein-journals.org The use of a continuous flow reactor can significantly mitigate these risks by allowing for precise control over reaction parameters such as temperature, pressure, and stoichiometry. vapourtec.com The nitration of various aromatic and heterocyclic compounds has been successfully demonstrated in flow, often with improved yields and safety profiles compared to batch processes. ewadirect.comresearchgate.netbeilstein-journals.org For instance, the nitration of pyridine N-oxide has been achieved in a microreactor with a higher yield than the conventional approach. beilstein-journals.org
Beyond the nitration step, flow chemistry can be applied to other stages of the synthesis of functionalized azaindoles. The continuous flow synthesis of indoles and other heterocyclic systems has been well-documented, showcasing the versatility of this technology. beilstein-journals.org For example, C-3 iodination and N-H protection of indoles have been successfully transferred to a continuous flow process. The use of supported catalysts in flow reactors also facilitates product purification and catalyst recycling.
The following table highlights the application of flow chemistry in nitration and other relevant reactions for heterocycle synthesis.
| Reaction Type | Substrate | Flow System | Conditions | Product | Throughput/Yield | Reference |
| Nitration | Bromoquinolinone | Commercial Flow Reactor | Fuming Nitric Acid | Nitrated Bromoquinolinone | 97 g/h, 86% yield | researchgate.net |
| Nitration | Pyridine N-oxide | Microreactor | H2SO4/HNO3, ~120 °C | 4-Nitropyridine N-oxide | 78% yield | beilstein-journals.org |
| Nitration | Salicylic acid | Tubular Microreactor | HNO3/AcOH | 5-Nitrosalicylic acid | Complete conversion | beilstein-journals.org |
| Reaction of Diphenyldiazomethane | p-Nitrobenzoic acid | Continuous Flow Reactor | Not specified | Ester product | Not specified | youtube.com |
Chemical Reactivity and Reaction Mechanisms of 6 Chloro 3 Nitro 1h Pyrrolo 3,2 B Pyridine
Reactivity Governed by the Nitro Group
While nucleophilic aromatic substitution (SNAr) is a hallmark reaction for nitro-activated aryl halides, the direct displacement of a nitro group by a nucleophile is less common but can occur under specific conditions, particularly when the nitro group is positioned ortho or para to another strong electron-withdrawing group and a suitable leaving group is not available. nih.gov In the case of 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine, the nitro group at C3 is not typically the site of nucleophilic attack. Instead, its primary role is to activate the ring, especially the C6 position where the chloro leaving group is located, for SNAr reactions. mdpi.comyoutube.com Computational studies on related nitroaromatic compounds have shown that the addition of a nucleophile to the ring is often the rate-limiting step in SNAr reactions. mdpi.com
The reduction of the nitro group is one of its most synthetically useful transformations, providing access to the corresponding amino functionality, which is a key building block for further derivatization. A wide array of reagents can accomplish this transformation for aryl nitro compounds. wikipedia.org The resulting 6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine is a valuable intermediate for constructing libraries of compounds with potential biological activity.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used industrial and laboratory method. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are effective, typically using hydrogen gas or a transfer hydrogenation source like ammonium (B1175870) formate (B1220265) or hydrazine. wikipedia.orgorganic-chemistry.org
Metal-Mediated Reductions: A classic method involves the use of metals in acidic media, such as iron (Fe) in acetic acid or tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid. wikipedia.org
Sulfide-Based Reagents: Reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of one nitro group in the presence of another. wikipedia.org
The choice of reducing agent can also lead to other functionalities. For instance, partial reduction can yield hydroxylamines or nitroso compounds. wikipedia.orgnih.gov
Table 1: Typical Conditions for Nitro Group Reduction
| Reagent/Catalyst | Solvent | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| H₂, Pd/C | Ethanol or Methanol | Room temperature, atmospheric pressure | Amine | wikipedia.orgorganic-chemistry.org |
| Fe, NH₄Cl | Ethanol/Water | Reflux | Amine | wikipedia.org |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Room temperature to reflux | Amine | wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol | Room temperature | Amine | wikipedia.org |
| Zinc dust, NH₄Cl | Aqueous solution | Room temperature | Hydroxylamine | wikipedia.org |
The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. Its presence at the C3-position significantly decreases the electron density of the entire pyrrolopyridine nucleus. This deactivation makes the ring system more susceptible to nucleophilic attack and less reactive towards electrophilic substitution. youtube.comyoutube.com The electron deficiency is particularly pronounced at the positions ortho and para to the nitro group. This electronic influence is crucial for activating the C6-chloro substituent towards nucleophilic aromatic substitution. youtube.com The dearomatization of the ring during the formation of the Meisenheimer intermediate in an SNAr reaction is energetically costly, but the stabilization of the resulting negative charge by the nitro group lowers the activation barrier for this step. nih.govmdpi.com
Reactivity Governed by the Chloro Group
The chloro substituent at the C6-position is the primary site for introducing molecular diversity through substitution and cross-coupling reactions.
The 6-chloro position on the pyrrolo[3,2-b]pyridine ring is activated for nucleophilic aromatic substitution (SNAr) by the cumulative electron-withdrawing effects of the ring nitrogen and the C3-nitro group. youtube.com This allows for the displacement of the chloride ion by a variety of nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. nih.govyoutube.com
Common nucleophiles used in these reactions include:
Amines (R-NH₂) to form amino-substituted derivatives.
Alkoxides (RO⁻) to form ethers.
Thiolates (RS⁻) to form thioethers.
The reaction is a cornerstone for building more complex molecules from the 7-azaindole (B17877) scaffold. For example, amination reactions on similar chloropyrrolopyrimidine systems are well-documented, often requiring heat or palladium catalysis (Buchwald-Hartwig amination) to proceed efficiently. mdpi.com
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and aryl chlorides are viable substrates, especially with modern catalyst systems. researchgate.net The C6-Cl bond of this compound can readily participate in these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl linkage. This method is widely used to introduce aryl or heteroaryl substituents. nih.govresearchgate.net The synthesis of aryl-substituted pyrroles and pyrrolopyrimidines via Suzuki coupling is well-established. mdpi.comnih.gov
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynyl-substituted product. nih.gov This reaction is valuable for creating rigid scaffolds and extending conjugation. soton.ac.ukresearchgate.net Catalyst-controlled regioselectivity can be an important factor in molecules with multiple halide sites. rsc.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. It is a highly versatile method for forming C-N bonds and is often more efficient than traditional SNAr reactions, especially with less activated substrates or more complex amines. The synthesis of N-aryl pyrrolopyrimidines frequently employs this methodology. mdpi.com
Table 2: Representative Cross-Coupling Reactions for Chloro-Heterocycles
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene | nih.govnih.gov |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N or DIPEA | THF or DMF | nih.govsoton.ac.uk |
| Buchwald-Hartwig | Amine/Amide | Pd(OAc)₂/BINAP or XPhos | Cs₂CO₃ or NaOt-Bu | Dioxane or Toluene | mdpi.com |
Leaving Group Properties in Various Reaction Environments
The chlorine atom at the 6-position of the pyrrolo[3,2-b]pyridine core can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The propensity for this displacement is significantly influenced by the electron-withdrawing nature of the fused pyridine (B92270) ring and the additional deactivation provided by the nitro group at the 3-position. While specific studies on this compound are limited, the reactivity of analogous chloro-substituted pyrrolopyridines provides valuable insights.
For instance, related chloro-pyrrolopyridine isomers have been shown to undergo nucleophilic substitution with various nucleophiles. The reactivity is generally enhanced by the presence of strong electron-withdrawing groups that can stabilize the Meisenheimer complex intermediate formed during the SNAr mechanism. It is anticipated that the nitro group in the target molecule will similarly activate the 6-chloro position towards nucleophilic attack.
The reaction environment plays a crucial role in these transformations. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are typically employed to facilitate the reaction between the heterocyclic halide and the nucleophile. The choice of base, if required, is also critical to deprotonate the nucleophile or the pyrrole (B145914) nitrogen without promoting unwanted side reactions.
Reactivity of the Pyrrole Nitrogen (N1-H)
The nitrogen atom of the pyrrole ring (N1-H) possesses a lone pair of electrons and an acidic proton, making it a key site for various chemical transformations, including alkylation and acylation.
The pyrrole nitrogen of this compound can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are often necessary steps in multi-step syntheses to protect the N-H group and prevent undesired side reactions during subsequent functionalization of the heterocyclic core. evitachem.com
Commonly, N-alkylation is achieved by treating the substrate with an alkyl halide in the presence of a base. The choice of base is critical to ensure efficient deprotonation of the pyrrole nitrogen. Strong bases such as sodium hydride (NaH) are frequently used in a polar aprotic solvent like DMF. For instance, the use of a benzyl (B1604629) (Bn) group as a protective measure can be installed using benzyl bromide and NaH. evitachem.com
N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides, often in the presence of a base such as triethylamine (B128534) or pyridine. Another common method for N-protection involves the use of a tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). evitachem.com The Boc group is particularly useful as it can be removed under mild acidic conditions. evitachem.com
Table 1: Representative N-Protection Strategies for Pyrrolopyridine Scaffolds
| Protecting Group | Reagents and Conditions | Deprotection Conditions | Reference |
| Benzyl (Bn) | NaH, BnBr, DMF | H₂, Pd/C | evitachem.com |
| tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP | TFA, DCM | evitachem.com |
The N1-H of the pyrrole ring can potentially exist in tautomeric equilibrium with other forms, although for most pyrrole-containing systems, the N-H tautomer is overwhelmingly favored. The presence of the fused pyridine ring and the nitro substituent can influence the electron distribution within the molecule, but significant contributions from other tautomers under normal conditions are not widely reported for this specific scaffold. The predominant existence as the 1H-tautomer means that reactions will primarily occur at the N1-H position or on the carbon atoms of the ring system, as dictated by the electronic effects of the substituents.
The acidity of the pyrrole N-H proton in this compound is enhanced by the electron-withdrawing effects of both the fused pyridine ring and the nitro group. This increased acidity facilitates its deprotonation, which is a key step in N-alkylation and N-acylation reactions.
Electrophilic Aromatic Substitution on the Pyrrolo[3,2-b]pyridine Core
Electrophilic aromatic substitution on the pyrrolo[3,2-b]pyridine ring system is influenced by the directing effects of the fused rings and the existing substituents. The pyrrole ring is generally more activated towards electrophilic attack than the pyridine ring. However, the presence of the deactivating nitro group at the 3-position will significantly reduce the reactivity of the pyrrole ring towards further electrophilic substitution.
Specific halogenation studies on this compound have not been extensively reported. However, insights can be drawn from related systems. For other pyrrolopyridine isomers, electrophilic bromination with bromine in acetic acid has been shown to occur preferentially at the electron-rich positions of the pyridine ring, such as the C5 position, especially when the more reactive pyrrole nitrogen is protected. evitachem.com
Given the deactivating effect of the nitro group on the pyrrole ring of the target molecule, any further electrophilic halogenation would likely be challenging and may require harsh reaction conditions. The regioselectivity of such a reaction would be complex, influenced by the interplay of the directing effects of the fused rings and the existing chloro and nitro substituents.
Acylation and Formylation
The introduction of an acyl or formyl group onto the this compound ring system via electrophilic substitution, such as Friedel-Crafts acylation or Vilsmeier-Haack formylation, is anticipated to be a challenging transformation. The nitro group at the 3-position of the pyrrole ring acts as a strong deactivating group, significantly reducing the nucleophilicity of the aromatic system. This deactivation makes the ring less susceptible to attack by electrophiles.
In analogous heterocyclic systems, such as nitrobenzene, Friedel-Crafts acylation does not proceed due to the heavily deactivated ring. It is highly probable that this compound would exhibit similar inertness under standard Friedel-Crafts conditions. The Lewis acid catalyst, typically used in these reactions, would likely coordinate with the basic nitrogen atoms of the pyridine ring and the nitro group, further deactivating the molecule.
Alternative strategies, such as the acylation of a less deactivated precursor followed by nitration, might be a more viable synthetic route. For instance, the acylation of 6-chloro-1H-pyrrolo[3,2-b]pyridine could potentially occur at the electron-rich pyrrole ring, followed by a subsequent nitration step. However, the regioselectivity of such a reaction would need to be carefully controlled.
While direct acylation or formylation of this compound is not documented, related transformations on similar scaffolds provide some insight. For example, the Vilsmeier-Haack reaction on 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is known to produce 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This suggests that in the absence of the strongly deactivating nitro group, the pyrrole moiety is susceptible to formylation.
A summary of the expected reactivity is presented in the table below.
| Reaction | Reagents | Expected Outcome for this compound |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Reaction is unlikely to proceed due to severe deactivation by the nitro group. |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Reaction is expected to be very sluggish or not occur at all. |
Sulfonation and other Electrophilic Attacks
Similar to acylation and formylation, the sulfonation of this compound is expected to be difficult. The standard conditions for aromatic sulfonation involve fuming sulfuric acid, a potent electrophilic reagent. However, the extreme deactivation of the pyrrolopyridine ring by the nitro group would likely render it unreactive towards sulfonation.
In the case of nitrobenzene, sulfonation requires high temperatures and concentrated sulfuric acid to proceed, yielding 3-nitrobenzenesulfonic acid as the major product. This indicates that even with a strongly deactivated ring, forcing conditions can sometimes effect electrophilic substitution. If sulfonation of this compound were to occur, it would likely require harsh reaction conditions, and the substitution pattern would be influenced by the directing effects of the existing substituents. The nitro group would direct incoming electrophiles to the meta-positions relative to itself, while the directing influence of the fused ring system would also play a role.
Other electrophilic attacks, such as halogenation (e.g., bromination or chlorination), would also be significantly hindered. The presence of a chlorine atom at the 6-position already contributes to the electronic landscape of the pyridine ring. Further halogenation would likely require forcing conditions and could lead to a mixture of products, if any reaction occurs at all.
Ring-Opening and Rearrangement Reactions
The stability of the fused heterocyclic system of this compound is a critical aspect of its chemical profile. Under certain conditions, this ring system can undergo cleavage or rearrangement, leading to the formation of different structural motifs.
Stability under Various Chemical Conditions
Under strongly basic conditions, nucleophilic attack on the electron-deficient pyridine ring could potentially lead to ring-opening or substitution reactions. The chloro substituent at the 6-position is a potential leaving group for nucleophilic aromatic substitution, a reaction that would be facilitated by the electron-withdrawing nature of the nitro group and the pyridine nitrogen.
The stability of the compound under various conditions is summarized in the table below.
| Condition | Expected Stability | Potential Reactions |
| Acidic (e.g., HCl, H₂SO₄) | Generally stable | Protonation of nitrogen atoms. |
| Basic (e.g., NaOH, NaOMe) | Potentially unstable | Nucleophilic aromatic substitution of the chloro group, possible ring-opening under harsh conditions. |
| Reducing (e.g., H₂, Pd/C) | Reduction of nitro group | The nitro group can be reduced to an amino group. |
| Oxidizing (e.g., KMnO₄, H₂O₂) | Potentially unstable | The pyrrole ring is generally susceptible to oxidation. |
Pathways to Isomeric Forms or Decomposed Products
Under thermal or photochemical conditions, rearrangements of the pyrrolopyridine skeleton could be envisioned, potentially leading to isomeric structures. For instance, a Dimroth-type rearrangement, which is known to occur in some nitrogen-containing heterocycles, could theoretically lead to the migration of substituents between the ring nitrogens and carbons.
Decomposition of the molecule would likely be initiated by the cleavage of the weaker bonds or under harsh reaction conditions. For example, strong heating could lead to the elimination of the nitro group and the chloro substituent, followed by polymerization or fragmentation of the heterocyclic core.
In the presence of strong nucleophiles, ring-opening of the pyridine moiety is a possibility. This could involve the initial attack at a carbon atom adjacent to the nitrogen, followed by a series of bond cleavages that would ultimately destroy the aromatic system. The resulting products would be highly dependent on the nature of the nucleophile and the reaction conditions.
Derivatization and Functionalization Strategies for 6 Chloro 3 Nitro 1h Pyrrolo 3,2 B Pyridine
Introduction of Carbon-Based Substituents
The formation of new carbon-carbon bonds on the 6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine scaffold is a fundamental approach to elaborate its structure and introduce diverse functionalities. These modifications can be achieved through a variety of modern cross-coupling reactions and other synthetic methodologies.
Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of alkyl and aryl groups at the halogenated position of the pyridine (B92270) ring. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method for this transformation. For instance, the arylation of a related 6-bromo-1H-pyrrolo[3,2-c]pyridine has been successfully achieved using various arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₂CO₃ in a 1,4-dioxane/water solvent system. nih.govsemanticscholar.org This methodology is expected to be applicable to this compound, likely requiring more forcing conditions or specialized catalyst systems due to the lower reactivity of the chloro-substituent compared to a bromo-substituent.
N-alkylation and N-arylation of the pyrrole (B145914) nitrogen represent another important functionalization strategy. These reactions are typically achieved by treating the pyrrolopyridine with an appropriate alkyl or aryl halide in the presence of a base.
A summary of representative Suzuki-Miyaura coupling reactions on a related pyrrolopyridine scaffold is presented in the table below.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 63 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 61 |
| 4 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 59 |
| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 55 |
Data adapted from studies on 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. nih.govsemanticscholar.org
The introduction of a carbonyl or carboxyl group can serve as a handle for further functionalization, such as amidation or esterification. Palladium-catalyzed carbonylation reactions, using carbon monoxide in the presence of an alcohol or an amine, can lead to the formation of the corresponding ester or amide at the 6-position.
Direct carboxylation of the pyrrolopyridine ring is a more challenging transformation. However, related heterocyclic systems have been carboxylated through various methods, including the use of strong bases followed by quenching with carbon dioxide. For the this compound scaffold, such a reaction would likely require careful optimization to avoid side reactions.
Beyond the primary substitution points, functionalization at other positions on the bicyclic core can provide access to a wider range of derivatives. For instance, electrophilic aromatic substitution reactions on the pyrrole ring can be envisioned, although the presence of the electron-withdrawing nitro group on the pyridine ring will influence the reactivity and regioselectivity of such transformations.
Heteroatom Functionalization
The introduction of nitrogen, oxygen, and other heteroatoms can significantly impact the biological activity and physical properties of the this compound scaffold.
The Buchwald-Hartwig amination is a key method for the introduction of amino groups at the 6-position, displacing the chloro substituent. This reaction typically employs a palladium catalyst with a specialized ligand and a strong base. The choice of amine allows for the installation of a wide variety of primary and secondary amino groups. On related pyrrolo[2,3-d]pyrimidine systems, Buchwald-Hartwig amination has been successfully used to introduce various amines, highlighting the potential of this method for the functionalization of this compound. mdpi.com
Amidation reactions can be carried out on amino-substituted derivatives to introduce amide functionalities. Alternatively, direct amidation at the 6-position can be achieved under certain conditions, though this is less common than the two-step amination-amidation sequence.
A summary of representative Buchwald-Hartwig amination reactions on a related pyrrolopyrimidine scaffold is presented below.
| Entry | Amine | Catalyst | Base | Solvent | Yield (%) |
| 1 | Benzylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 54 |
| 2 | Pyridin-2-ylmethanamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | Not specified |
| 3 | Pyridin-3-ylmethanamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | Not specified |
| 4 | (2,3-Dimethylphenyl)methanamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | Not specified |
Data adapted from studies on a SEM-protected 6-chloro-pyrrolo[2,3-d]pyrimidine derivative. mdpi.com
The introduction of a hydroxyl group at the 6-position can be achieved through nucleophilic aromatic substitution of the chloride with a hydroxide (B78521) source, although this may require harsh reaction conditions. A more common approach is the use of a protected hydroxyl equivalent followed by deprotection.
Alkoxylation, the introduction of an alkoxy group, can be accomplished through the Williamson ether synthesis, where the sodium or potassium salt of an alcohol displaces the chloride at the 6-position. This reaction is often facilitated by the electron-withdrawing nature of the nitro group and the pyridine nitrogen.
Thiolation and Sulfonylation
The introduction of sulfur-containing moieties, such as thiol and sulfonyl groups, onto the this compound framework can significantly impact its electronic properties and biological activity. These functional groups can act as hydrogen bond acceptors or donors and participate in various biological interactions.
Thiolation: The displacement of the chloro group at the C6 position by a sulfur nucleophile is a common strategy for introducing a thiol or thioether functionality. This nucleophilic aromatic substitution (SNAr) reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the presence of the nitro group at the C3 position. For most electron-deficient heteroarenes, the reaction with thiols can proceed smoothly in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylacetamide (DMAc). nih.gov While specific studies on this compound are not extensively documented, related transformations on other electron-deficient heteroaryl halides provide a basis for this approach. nih.gov
In a general sense, the reaction of this compound with a thiol (R-SH) in the presence of a base would be expected to yield the corresponding 6-thioether derivative. The reactivity of the C6-chloro group is enhanced by the cumulative electron-withdrawing effects of the fused pyrrole ring, the pyridine nitrogen, and the C3-nitro group.
Sulfonylation: The introduction of a sulfonyl group can be achieved through various methods, including the reaction of an organometallic derivative of the pyrrolopyridine with a sulfonyl chloride or through direct C-H sulfonylation. A notable method for the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles (a related scaffold) involves the use of sulfonyl chlorides promoted by tetrabutylammonium (B224687) iodide (TBAI). rsc.org This reaction proceeds under simple conditions and offers a pathway to 3-thio-7-azaindoles, which can be subsequently oxidized to the corresponding sulfones. rsc.org
For N-tosyl protected 7-azaindole (B17877), a range of substituted aryl sulfonyl chlorides have been successfully employed to produce the corresponding 3-thioether products in moderate to good yields (65-96%). rsc.org This suggests that a similar strategy, likely requiring N-protection of the pyrrole, could be applicable to this compound for the introduction of a sulfonyl group at the C3 position.
| Reactant 1 (N-Ts-7-azaindole) | Reactant 2 (Sulfonyl Chloride) | Product (3-thioether) | Yield (%) |
| N-Tosyl-7-azaindole | Benzenesulfonyl chloride | N-Tosyl-3-(phenylthio)-7-azaindole | 91 |
| N-Tosyl-7-azaindole | 4-Methylbenzenesulfonyl chloride | N-Tosyl-3-(p-tolylthio)-7-azaindole | 85 |
| N-Tosyl-7-azaindole | 4-Methoxybenzenesulfonyl chloride | N-Tosyl-3-((4-methoxyphenyl)thio)-7-azaindole | 73 |
| N-Tosyl-7-azaindole | 4-tert-Butylbenzenesulfonyl chloride | N-Tosyl-3-((4-(tert-butyl)phenyl)thio)-7-azaindole | 88 |
| N-Tosyl-7-azaindole | 4-Fluorobenzenesulfonyl chloride | N-Tosyl-3-((4-fluorophenyl)thio)-7-azaindole | 80 |
| N-Tosyl-7-azaindole | 4-Chlorobenzenesulfonyl chloride | N-Tosyl-3-((4-chlorophenyl)thio)-7-azaindole | 96 |
| N-Tosyl-7-azaindole | 4-Bromobenzenesulfonyl chloride | N-Tosyl-3-((4-bromophenyl)thio)-7-azaindole | 89 |
| N-Tosyl-7-azaindole | 4-(Trifluoromethyl)benzenesulfonyl chloride | N-Tosyl-3-((4-(trifluoromethyl)phenyl)thio)-7-azaindole | 93 |
This table presents data for the C-3 sulfenylation of N-tosyl protected 7-azaindole, a related scaffold, as a predictive model for the reactivity of this compound. rsc.org
Multicomponent Reaction Strategies Incorporating this compound
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. acs.orgharvard.edu The incorporation of this compound into MCRs could provide a direct route to diverse libraries of novel, highly substituted pyrrolopyridine derivatives.
While specific MCRs involving this compound are not widely reported, the reactivity of the scaffold suggests its potential as a component in various MCRs. For instance, the pyrrole NH could act as a nucleophile in reactions like the Ugi or Passerini reaction, provided it is not deactivated by the strongly electron-withdrawing substituents. Alternatively, the chloro group could be a leaving group in post-MCR cyclization steps.
Given the structural features of this compound, it could potentially be utilized in the following hypothetical MCR scenarios:
As a Nucleophilic Component: The N-H of the pyrrole ring, upon deprotonation, could act as a nucleophile in MCRs. However, the acidity of this proton is significantly increased by the electron-withdrawing nature of the nitro group and the pyridine ring, which might also reduce its nucleophilicity.
As an Electrophilic Component: The electron-deficient pyridine ring could potentially undergo nucleophilic attack by an intermediate generated in an MCR.
As a Building Block for Post-MCR Modifications: The chloro substituent at the C6 position serves as a handle for subsequent transformations after an initial MCR on another part of the molecule. For example, a multicomponent reaction could be performed on a precursor to the pyrrolopyridine, followed by cyclization and functionalization.
The development of MCRs involving this scaffold remains an area with significant potential for future exploration.
Regioselectivity and Stereoselectivity in Derivatization
The regioselectivity of functionalization reactions on the this compound core is dictated by the electronic and steric properties of the substituents and the nature of the reagents.
Directed Functionalization Approaches
Directed metalation is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org This approach typically involves the use of a directing group that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. For the this compound scaffold, the pyrrole nitrogen, after protection with a suitable group (e.g., SEM, Boc), could potentially direct lithiation to the C7 position. However, the strong electron-withdrawing nature of the nitro group at C3 might favor deprotonation at the C2 position.
The choice of the directing group and the reaction conditions are crucial for controlling the site of metalation. For example, in the case of protected 4-chloropyrrolopyrimidines, directed lithiation at C6 has been successfully achieved. rsc.org A similar approach could be envisioned for this compound, although the electronic landscape is different.
Another approach for directed functionalization is through the use of pre-installed functional groups that can be selectively transformed. For instance, if a boronic ester were to be installed at a specific position, it could then participate in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents.
Influence of Existing Substituents on Selectivity
The existing chloro and nitro substituents on the 1H-pyrrolo[3,2-b]pyridine ring system exert a profound influence on the regioselectivity of further functionalization reactions.
The Nitro Group: The strongly electron-withdrawing nitro group at the C3 position deactivates the pyrrole ring towards electrophilic substitution and activates the pyridine ring towards nucleophilic attack. In nucleophilic aromatic substitution reactions, the nitro group strongly activates the ortho (C2 and C4) and para (C6) positions. researchgate.net Therefore, the chloro group at the C6 position is highly activated for displacement by nucleophiles. The nitro group's influence can also direct the regioselectivity of addition reactions.
The Pyrrole NH: The pyrrole nitrogen can act as a directing group in metalation reactions and its acidity is significantly influenced by the substituents on the ring. N-protection is often necessary to prevent unwanted side reactions and to control the regioselectivity of functionalization on the carbon framework.
In the case of nucleophilic substitution on a related 2,6-dichloro-3-nitropyridine (B41883) system, substitution is favored at the 2-position, which is ortho to the nitro group, despite the greater steric hindrance. researchgate.net This suggests that the electronic activation by the nitro group at the ortho position can outweigh steric considerations. researchgate.net By analogy, for this compound, nucleophilic attack could potentially occur at the C2 position if a suitable leaving group were present, or at the C4 position via addition-elimination if a hydride could be displaced. However, the most likely site for nucleophilic substitution is the C6 position due to the presence of the chloro leaving group.
Spectroscopic and Analytical Characterization Methodologies for 6 Chloro 3 Nitro 1h Pyrrolo 3,2 B Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine, a combination of one-dimensional and two-dimensional NMR experiments is essential for the complete assignment of its proton and carbon signals.
Proton NMR (¹H NMR) Applications for Structural Assignment
The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic region of the spectrum is of particular interest, where the chemical shifts of the protons on the pyrrolo[3,2-b]pyridine core are influenced by the electron-withdrawing effects of the chloro and nitro substituents.
Key expected features in the ¹H NMR spectrum would include distinct signals for the protons on the pyridine (B92270) and pyrrole (B145914) rings. The position of these signals (chemical shift, δ, in ppm) is indicative of the electronic environment. For instance, the presence of the nitro group is expected to significantly deshield adjacent protons, shifting their signals to a lower field. The coupling between adjacent protons (spin-spin coupling, J, in Hz) would manifest as splitting of the signals, providing direct evidence of connectivity within the ring system. The broad singlet corresponding to the N-H proton of the pyrrole ring is also a characteristic feature, though its chemical shift can be highly dependent on the solvent and concentration.
Interactive Data Table: Illustrative ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | Value | s | - |
| H-5 | Value | d | Value |
| H-7 | Value | d | Value |
| N-H | Value | br s | - |
| Note: The values in this table are illustrative and would be determined from an experimental spectrum. |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic effects of the substituents.
The carbons directly attached to the electronegative chlorine atom and the nitro group (C-6 and C-3, respectively) are expected to be significantly downfield. The quaternary carbons and the CH carbons of the heterocyclic rings will also have characteristic chemical shifts that aid in the complete assignment of the carbon framework. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the core structure of the title compound.
Interactive Data Table: Illustrative ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | Value |
| C-3 | Value |
| C-3a | Value |
| C-5 | Value |
| C-6 | Value |
| C-7 | Value |
| C-7a | Value |
| Note: The values in this table are illustrative and would be determined from an experimental spectrum. |
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule. For this compound, COSY would be used to confirm the connectivity of the protons on the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the connectivity between quaternary carbons and protons, and for piecing together the entire molecular framework. For example, HMBC can show correlations from the N-H proton to adjacent carbon atoms, confirming the pyrrole ring structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules, although for a planar aromatic system like this compound, its primary use would be to confirm through-space interactions between nearby protons.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion with a high degree of accuracy. This allows for the calculation of the elemental formula of this compound (C₇H₄ClN₃O₂). The experimentally determined mass is compared to the theoretical mass calculated for the proposed formula, and a close match (typically within a few parts per million) provides strong evidence for the elemental composition of the compound.
Interactive Data Table: Illustrative HRMS Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | Value | Value |
| Note: The values in this table are illustrative and would be determined from an experimental spectrum. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed to provide insights into the structure of the original molecule.
For this compound, characteristic fragmentation patterns would be expected. These could include the loss of the nitro group (NO₂), the chlorine atom (Cl), or other small neutral molecules. The analysis of these fragmentation pathways helps to confirm the presence and location of the substituents on the pyrrolopyridine core. The fragmentation of nitroaromatic compounds often involves characteristic losses that can be diagnostic. youtube.com
Ionization Techniques (e.g., ESI, APCI, EI) for Molecular Ion Detection
The determination of the molecular weight and fragmentation pattern of this compound is fundamental to its characterization. Mass spectrometry is the primary tool for this, and various ionization techniques can be employed to generate gas-phase ions from the analyte.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar molecules. Given the presence of the nitro group and the nitrogen-containing heterocyclic system, this compound is expected to have sufficient polarity to be amenable to ESI. In a typical ESI experiment, the compound would be dissolved in a polar, volatile solvent and pumped through a high-voltage capillary. The resulting aerosol of charged droplets would evaporate, leading to the formation of protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. For instance, in a study of a more complex molecule containing a 6-chloro-3-nitropyridin-2-yl moiety, ESI mass spectrometry successfully generated [M+H]⁺ and [M-H]⁻ ions, demonstrating the utility of this technique for related structures. mdpi.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of small molecules. It is often used for compounds that are not sufficiently polar for ESI. In APCI, a heated nebulizer vaporizes the sample solution, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer charge to the analyte molecules through chemical reactions. For this compound, APCI would likely produce protonated molecules [M+H]⁺.
Electron Ionization (EI): EI is a classic, hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to extensive fragmentation. While this can make it challenging to observe the molecular ion peak, the resulting fragmentation pattern is highly reproducible and provides valuable structural information. For this compound, EI would likely produce a molecular ion (M⁺) and a series of fragment ions corresponding to the loss of the nitro group (NO₂), the chloro group (Cl), and other characteristic fragments of the pyrrolopyridine core. The mass spectrum of the related compound 1-chloro-3-nitrobenzene (B92001) shows a prominent molecular ion peak and characteristic fragmentation patterns under EI conditions. nist.gov
| Ionization Technique | Expected Molecular Ion(s) | Key Characteristics |
| Electrospray Ionization (ESI) | [M+H]⁺, [M-H]⁻ | Soft ionization, suitable for polar compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ | Soft ionization, suitable for less polar compounds. |
| Electron Ionization (EI) | M⁺ | Hard ionization, provides detailed fragmentation patterns for structural elucidation. |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and structural features of a molecule based on its vibrational modes.
Identification of Characteristic Functional Group Vibrations (Nitro, Chloro, N-H)
The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its key functional groups.
Nitro Group (NO₂): The nitro group will give rise to two strong, characteristic stretching vibrations. The asymmetric stretching vibration (νas(NO₂)) is typically observed in the range of 1500-1600 cm⁻¹, while the symmetric stretching vibration (νs(NO₂)) appears in the 1300-1400 cm⁻¹ region. For example, the related compound 1-chloro-3-nitrobenzene exhibits these characteristic bands. nist.gov
Chloro Group (C-Cl): The C-Cl stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.
N-H Group: The pyrrole moiety of the 1H-pyrrolo[3,2-b]pyridine core contains an N-H bond. The N-H stretching vibration (ν(N-H)) is expected to produce a moderate to sharp band in the region of 3200-3500 cm⁻¹. In the gas-phase IR spectrum of the parent compound, 1H-pyrrolo[2,3-b]pyridine, this N-H stretch is a prominent feature. nist.gov
Analysis of Aromatic and Heterocyclic Ring Modes
The vibrations of the fused aromatic and heterocyclic rings of this compound will produce a complex set of absorption bands in the fingerprint region (below 1600 cm⁻¹).
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and pyrrole rings are expected to appear in the 1600-1400 cm⁻¹ region.
C-H Bending: The out-of-plane C-H bending vibrations of the aromatic and heterocyclic rings typically occur in the 900-650 cm⁻¹ range and can provide information about the substitution pattern of the ring system.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 |
| N-H | Stretch | 3200 - 3500 |
| C-Cl | Stretch | 800 - 600 |
| Aromatic/Heterocyclic | C=C, C=N Stretch | 1600 - 1400 |
| Aromatic/Heterocyclic | C-H Bend (out-of-plane) | 900 - 650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels.
Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions. The chromophore in this molecule is the extended conjugated system of the pyrrolo[3,2-b]pyridine core, which is further influenced by the electron-withdrawing nitro group and the chloro substituent.
The parent pyrrolopyridine system will exhibit strong π → π* transitions. The introduction of the nitro group, a powerful auxochrome and chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. The n → π* transition, originating from the non-bonding electrons of the nitrogen atoms and the oxygen atoms of the nitro group, is expected to appear as a weaker absorption band at a longer wavelength than the π → π* transitions.
Solvatochromism Studies
Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a UV-Vis absorption band changes with the polarity of the solvent. This effect can provide valuable information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.
For this compound, which possesses a permanent dipole moment due to the polar nitro and chloro groups and the heterocyclic system, solvatochromic effects are anticipated. In a study on related 6-chloro,2-pyridyl hydrazones, the electronic absorption spectra were shown to be sensitive to solvent polarity. nih.gov It is expected that for this compound, increasing the solvent polarity would likely lead to:
A bathochromic (red) shift for π → π* transitions, as polar solvents typically stabilize the more polar excited state to a greater extent than the ground state.
A hypsochromic (blue) shift for n → π* transitions, as the non-bonding electrons of the ground state are stabilized by hydrogen bonding with polar protic solvents, increasing the energy gap for the transition.
| Transition Type | Expected Solvent Effect (Increasing Polarity) |
| π → π | Bathochromic Shift (Red Shift) |
| n → π | Hypsochromic Shift (Blue Shift) |
X-ray Crystallography
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For a novel compound such as this compound, this technique would provide unambiguous proof of its molecular structure and insights into its solid-state behavior.
Determination of Solid-State Molecular Structure
The primary goal of an X-ray crystallographic analysis would be to determine the precise solid-state molecular structure. This involves growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
This analysis would confirm the connectivity of the pyrrolo[3,2-b]pyridine core, and the specific substitution pattern, confirming the positions of the chloro and nitro groups. Key structural parameters such as bond lengths, bond angles, and torsion angles would be determined with high precision. For instance, the analysis would provide the exact bond lengths of the C-Cl, C-N (nitro), and N-O bonds, as well as the geometry of the fused heterocyclic ring system.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of various intermolecular interactions that govern the crystal packing. For this compound, several types of non-covalent interactions would be anticipated:
Hydrogen Bonding: The pyrrole N-H group is a hydrogen bond donor, and the nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. The analysis would identify if and how these groups participate in intermolecular hydrogen bonding, which would significantly influence the crystal's stability and physical properties.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of the nitro group or the nitrogen of the pyridine ring on an adjacent molecule.
π-π Stacking: The planar aromatic pyrrolopyridine ring system is susceptible to π-π stacking interactions, where the electron clouds of adjacent rings interact favorably.
Understanding these interactions is crucial for predicting the material's properties, such as melting point, solubility, and polymorphism.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are indispensable for assessing the purity of this compound, monitoring its synthesis, and analyzing complex mixtures containing it.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. A typical method development for this compound would involve a reverse-phase approach.
Method validation would be performed to ensure linearity, accuracy, precision, and robustness. This would involve analyzing a series of standards of known concentration to establish a calibration curve and determining the limits of detection (LOD) and quantification (LOQ). Such a validated method would be invaluable for quality control and for quantifying the compound in various samples.
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may have limited volatility due to its polar nature and potential for hydrogen bonding, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for its analysis, possibly after derivatization. Derivatization to a more volatile and thermally stable analogue, for example by silylation of the N-H group, could facilitate its analysis by GC-MS.
In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation. The mass spectrum would show the molecular ion peak corresponding to the mass of the compound (or its derivative) and characteristic fragment ions resulting from the cleavage of the chloro and nitro groups.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of chemical reactions. In the synthesis of this compound, for instance, in a nitration reaction of 6-Chloro-1H-pyrrolo[3,2-b]pyridine, TLC would be used to track the consumption of the starting material and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (eluent). The choice of eluent is critical for achieving good separation between the starting material, product, and any byproducts. The separated spots can be visualized under UV light, as the aromatic nature of the compounds would make them UV-active. By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting material and product standards, the progress of the reaction can be qualitatively assessed. This allows for the determination of the optimal reaction time and helps in the subsequent work-up and purification process.
Theoretical and Computational Chemistry Studies of 6 Chloro 3 Nitro 1h Pyrrolo 3,2 B Pyridine
Electronic Structure and Molecular Orbital Analysis
A comprehensive analysis of the electronic structure of 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine would provide fundamental insights into its reactivity, stability, and spectroscopic properties. Such studies typically employ quantum mechanical methods like Density Functional Theory (DFT).
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
A computational study would typically report the energies of the HOMO, LUMO, and the corresponding energy gap (ΔE).
Data Table: Frontier Molecular Orbital Energies (Hypothetical) No specific data found in literature searches.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Charge Distribution and Electrostatic Potential Maps
Analysis of charge distribution provides a picture of how electrons are distributed across the molecule. This is often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The resulting atomic charges indicate which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions show low electron density (positive potential), susceptible to nucleophilic attack.
Data Table: Calculated Atomic Charges (Hypothetical) No specific data found in literature searches.
| Atom | Charge (e) |
|---|---|
| Cl | Data not available |
| N (nitro) | Data not available |
| O (nitro) | Data not available |
| N (pyrrole) | Data not available |
| N (pyridine) | Data not available |
Aromaticity Indices and Delocalization Studies
The aromaticity of the fused pyrrolopyridine ring system is a key determinant of its stability and chemical behavior. Computational methods can quantify aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS values calculated at the center of each ring would indicate the degree of aromatic character (negative values typically signify aromaticity), while HOMA values assess the bond length equalization, another hallmark of aromatic systems.
Data Table: Aromaticity Indices (Hypothetical) No specific data found in literature searches.
| Ring | NICS(0) (ppm) | HOMA |
|---|---|---|
| Pyrrole (B145914) ring | Data not available | Data not available |
Conformational Analysis and Molecular Geometry
Conformational analysis helps to determine the most stable three-dimensional structure of a molecule. For a largely planar system like pyrrolopyridine, this analysis focuses on the orientation of substituents and any minor deviations from planarity.
Ring Puckering and Substituent Orientations
The fused pyrrolopyridine core is expected to be nearly planar. Computational geometry optimization would confirm the planarity of the bicyclic system. The analysis would also determine the preferred orientation of the chloro and nitro substituents relative to the ring system, considering any steric hindrance or electronic effects that influence their positions. Key dihedral angles would be calculated to describe these orientations precisely.
Intramolecular Interactions
The presence of a hydrogen atom on the pyrrole nitrogen and electronegative atoms in the chloro and nitro groups, as well as the pyridine (B92270) nitrogen, allows for the possibility of intramolecular interactions. A computational study would identify and characterize these interactions, such as potential weak hydrogen bonds (e.g., N-H···Cl or C-H···O). These interactions can play a significant role in stabilizing the molecule's preferred conformation.
In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the compound this compound. Despite the importance of computational methods in modern chemistry for elucidating reaction mechanisms and predicting molecular properties, this particular substituted azaindole has not been the subject of detailed published research in this domain.
Currently, there is no available data in the public domain regarding the specific theoretical and computational chemistry of this compound. This includes a lack of studies on its reaction mechanisms, such as transition state characterization, activation energies, and the influence of solvents on its reactivity. Similarly, predictions of its spectroscopic properties, including computational NMR chemical shifts and vibrational frequency analysis (IR and Raman), have not been reported in scholarly articles.
While computational studies have been conducted on related structures, such as other isomers of chloro-azaindoles or different nitro-substituted heterocyclic systems, the specific electronic and structural characteristics of the this compound isomer remain uninvestigated. The precise positioning of the chloro and nitro substituents on the pyrrolo[3,2-b]pyridine core is expected to impart unique properties that cannot be accurately extrapolated from studies of its isomers or other related molecules.
The absence of such fundamental computational research means that key insights into the molecule's stability, reactivity, and spectroscopic behavior are yet to be determined. Future computational studies would be invaluable for understanding the intrinsic properties of this compound and could guide synthetic efforts and applications in various fields of chemistry.
Due to the lack of available scientific data, it is not possible to provide a detailed article on the theoretical and computational chemistry of this specific compound as requested.
Spectroscopic Property Prediction
UV-Vis Absorption Maxima Prediction
The electronic absorption properties of organic molecules are critical for applications in dyes, sensors, and optoelectronic devices. The prediction of the ultraviolet-visible (UV-Vis) absorption maxima (λ_max_) for this compound can be achieved using computational quantum chemistry methods.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used technique for calculating the excited-state properties of molecules, including their electronic absorption spectra. This method models the electronic transitions that occur when a molecule absorbs light. For a molecule like this compound, the calculation would involve optimizing the ground-state geometry and then computing the vertical excitation energies, which correspond to the peaks in the UV-Vis spectrum.
The presence of the electron-withdrawing nitro group (-NO₂) and the chloro (-Cl) substituent on the pyrrolo[3,2-b]pyridine core is expected to significantly influence its electronic structure and, consequently, its absorption spectrum. These groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Typically, such substitutions lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted parent compound, 1H-pyrrolo[3,2-b]pyridine.
While specific TD-DFT calculation results for this exact compound are not readily found in published studies, related research on other substituted azaindoles provides a strong basis for the methodology. The predicted λ_max_ values would be crucial for assessing its potential as a chromophore in various material science applications.
Design of Novel Derivatives Based on Computational Predictions
Computational chemistry offers a robust platform for the rational design of new molecules with desired characteristics, saving significant time and resources compared to traditional trial-and-error synthesis and testing.
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the structural features of molecules with their physical, chemical, or in this case, material properties. researchgate.net The core principle is that the structure of a molecule dictates its properties. researchgate.net
For this compound and its potential derivatives, a QSPR study would involve:
Dataset Creation: Assembling a virtual library of related pyrrolo[3,2-b]pyridine derivatives with systematic variations in substituent type and position.
Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, electronic, and topological features.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that links the descriptors to a specific property of interest (e.g., solubility, thermal stability, or a specific electronic property).
Validation: Rigorously testing the model's predictive power on a set of compounds not used in its creation.
A successful QSPR model could then be used to predict the properties of yet-to-be-synthesized derivatives, allowing researchers to prioritize candidates with the most promising characteristics for specific non-biological applications.
Table 1: Illustrative Data for a QSPR Study on Pyrrolo[3,2-b]pyridine Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Molecular Weight ( g/mol ) | Predicted Property (Arbitrary Units) |
| Target | -Cl | -NO₂ | 197.57 | Value from Model |
| Derivative 1 | -F | -NO₂ | 181.12 | Value from Model |
| Derivative 2 | -Br | -NO₂ | 242.02 | Value from Model |
| Derivative 3 | -Cl | -CN | 188.59 | Value from Model |
| Derivative 4 | -Cl | -H | 152.58 | Value from Model |
Note: This table is for illustrative purposes to show the type of data used in a QSPR study. The "Predicted Property" values would be generated by a specific, validated QSPR model.
Virtual screening is a computational methodology used to search large libraries of chemical structures to identify those possessing specific properties. nih.gov While often used in drug discovery, it is equally powerful for discovering new materials. nih.govnih.gov There are two main approaches: structure-based and ligand-based screening. nih.gov For material properties, a ligand-based (or property-based) approach is common.
In the context of this compound, a virtual screening campaign could be designed to find derivatives with tailored electronic or photophysical properties. The process would look like this:
Library Generation: A large virtual library of thousands or even millions of derivatives based on the pyrrolo[3,2-b]pyridine scaffold would be computationally generated.
Property Filtering: The library would be screened using pre-defined filters based on calculated properties. For example, researchers might screen for compounds predicted to have a HOMO-LUMO gap within a specific range, which is relevant for organic semiconductors, or a high predicted dipole moment for applications in nonlinear optics.
Hit Identification: Compounds that pass these computational filters are identified as "hits."
Refinement and Prioritization: These hits can be further analyzed using more computationally intensive methods (like TD-DFT) to refine the predictions before selecting a small number of high-priority candidates for chemical synthesis and experimental validation.
This in-silico approach dramatically narrows the field of potential candidates, focusing laboratory efforts on molecules with the highest probability of success for a given material application. Studies on related heterocyclic systems like oxindoles and other azaindole derivatives have successfully used virtual screening to identify compounds with desired characteristics. nih.govresearchgate.net
Applications of 6 Chloro 3 Nitro 1h Pyrrolo 3,2 B Pyridine in Chemical Synthesis and Materials Science
Precursor in the Synthesis of Complex Heterocyclic Systems
The structure of 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine, with its multiple reaction sites, makes it a plausible candidate as a precursor for more complex heterocyclic systems. The chloro and nitro groups, along with the N-H of the pyrrole (B145914) ring, offer handles for further chemical modification.
Annulation Reactions to Form Multi-Ring Structures
Annulation reactions are chemical transformations that result in the formation of a new ring fused to a starting molecule. In heterocyclic chemistry, these reactions are crucial for building polycyclic systems. The nitro group in a compound like this compound can play a dual role in such reactions. As a strong electron-withdrawing group, it can activate the heterocyclic ring for nucleophilic attack, facilitating the initial step of a ring-forming cascade. ntnu.no Subsequently, the nitro group can sometimes act as a leaving group during an aromatization step, leading to a denitrated final product.
While specific examples involving this compound are not found in the literature, the synthesis of other fused aza-heterocycles from nitropyridones via cycloaddition and subsequent elimination of nitrous acid demonstrates this principle. ntnu.no Theoretically, the pyrrolopyridine core could undergo annulation across its pyridine (B92270) or pyrrole face, depending on the reagents and reaction conditions, to yield novel tri- or tetracyclic heterocyclic structures.
Scaffold-Hopping Strategies
Scaffold-hopping is a widely used strategy in drug discovery to identify new molecular cores that retain the biological activity of a known compound but possess different structural backbones and potentially improved properties. mdpi.com The azaindole core is recognized as a "privileged structure" and is often used in such strategies to replace other bicyclic systems like indoles or purines. nih.govresearchgate.net
Research into kinase inhibitors frequently employs pyrrolopyridine and pyrrolopyrimidine derivatives, demonstrating the value of this general scaffold. nih.govnih.gov For instance, a scaffold-hopping approach was used to develop antikinetoplastid agents by exploring a 3-nitroimidazo[1,2-b]pyridazine core, which is structurally related to the title compound. mdpi.com Similarly, the synthesis of colony-stimulating factor 1 receptor (CSF1R) inhibitors has involved incorporating a 6-chloro-3-pyridyl moiety into a pyrrolo[2,3-d]pyrimidine scaffold via cross-coupling reactions. mdpi.com Although these examples use different isomers or related heterocycles, they illustrate the strategic importance of the chloro- and nitro-substituted pyridine motifs in generating molecular diversity. No specific use of this compound in a scaffold-hopping campaign has been documented in the reviewed literature.
Role as a Key Intermediate in Multi-Step Organic Synthesis
The reactivity endowed by the chloro and nitro substituents makes this compound a potential key intermediate for introducing the 6-azaindole (B1212597) nucleus into larger molecules. The chlorine atom is particularly suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be reduced to an amino group, providing another point for functionalization.
Components in Functional Materials (e.g., dyes, optoelectronic materials)
Organic π-conjugated materials based on heterocyclic rings are studied for their applications in optoelectronic devices like organic light-emitting diodes (OLEDs), transistors, and photovoltaic cells. researchgate.netscispace.commdpi.com The electronic properties of these materials, such as the HOMO/LUMO energy levels and the band gap, can be precisely tuned by chemical modification.
The pyrrolo[3,2-b]pyridine core is a conjugated system. The introduction of a strong electron-withdrawing nitro group would be expected to significantly lower the LUMO energy level and alter the compound's absorption and emission spectra. This "donor-acceptor" approach is a common strategy for designing functional dyes and optoelectronic materials. dntb.gov.ua Research on related pyrrolo[3,2-b]pyrrole-containing polymers has shown that diversifying the aromatic units attached to the core allows for tuning of optoelectronic properties across the visible spectrum. rsc.org Although these principles suggest that this compound could serve as a building block for such materials, no specific examples of its incorporation into dyes or optoelectronic systems have been reported.
Exploration of Material Science Applications (non-biological)
The potential for this compound in non-biological materials science stems from the properties discussed previously. Its conjugated electronic structure, modified by an electron-withdrawing nitro group and a reactive chloro handle, makes it a theoretical candidate for several applications:
Organic Semiconductors: As a building block for larger conjugated polymers or molecules, where its electronic characteristics could contribute to charge transport properties.
Functional Dyes: For potential use in applications requiring specific light absorption or emission profiles, such as in sensors or imaging agents, though this borders on biological applications depending on the target.
Porous Polymers: The reactive sites could allow for its incorporation into cross-linked polymer networks, creating materials with tailored porosity and surface chemistry.
Despite this theoretical potential, the exploration and application of this compound in these areas of materials science have not been described in the existing scientific literature. Further research would be required to synthesize and characterize materials derived from this specific precursor to validate these potential uses.
Photophysical Properties of Derivatives
A comprehensive search of scientific literature did not yield specific studies detailing the photophysical properties—such as absorption and emission spectra, quantum yields, and fluorescence lifetimes—of derivatives of this compound. While research on other classes of pyrrolopyridine derivatives has explored their potential in various applications, including as fluorescent probes and in organic electronics, this specific scaffold remains largely unexplored in the context of its photophysical characteristics.
Self-Assembly and Supramolecular Chemistry
Similarly, there is a notable absence of published research on the self-assembly and supramolecular chemistry of this compound derivatives. The design of molecules for self-assembly often relies on specific non-covalent interactions, and while the pyrrolopyridine core possesses sites for hydrogen bonding and π-π stacking, detailed investigations into how the chloro and nitro substituents on this particular isomer influence its assembly into larger, ordered structures have not been reported in the available literature.
Further research is required to elucidate the potential of this compound and its derivatives in the field of materials science.
Q & A
Q. Methodological Focus
- ¹H/¹³C NMR : Key for confirming substitution patterns. For example, the nitro group deshields adjacent protons, shifting signals downfield (δ 8.0–8.5 ppm) .
- HRMS : Validates molecular formula and detects isotopic patterns (e.g., Cl, [M+2] peak) .
- X-ray crystallography : Resolves ambiguities in regiochemistry when NMR data are inconclusive .
- Contradiction resolution : Compare experimental data with computational predictions (e.g., ChemDraw simulations) and cross-reference with analogs (e.g., 6-chloro-2-propyl-4-(trifluoromethyl) derivatives) .
What strategies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in kinase inhibition?
Advanced Research Question
SAR studies focus on:
- Core modifications : Replacing the nitro group with cyano or azido groups alters electron density and binding affinity .
- Substituent effects : Bulky groups at the 3-position (e.g., trifluoromethyl) enhance selectivity for kinases like SGK-1 .
- Biological assays : Kinase inhibition is tested via enzymatic assays (IC₅₀) and cellular models (e.g., cancer cell lines). For example, pyrrolo[3,2-b]pyridine derivatives show nanomolar affinity for GluN2B receptors .
How does the introduction of electron-withdrawing groups (e.g., nitro) at the 3-position affect the reactivity and biological activity of the pyrrolo[3,2-b]pyridine core?
Q. Mechanistic Focus
- Reactivity : The nitro group decreases electron density, making the core less susceptible to electrophilic substitution but more reactive toward nucleophilic attack (e.g., SNAr reactions) .
- Biological impact : Electron-withdrawing groups enhance hydrogen-bonding interactions with kinase active sites, improving inhibitory potency. For instance, nitro-substituted analogs exhibit 10-fold higher activity against SGK-1 compared to methyl derivatives .
What are the common impurities formed during the synthesis of this compound, and how can they be identified and mitigated?
Q. Quality Control Focus
- Byproducts : Over-chlorination (e.g., 5,6-dichloro derivatives) or di-nitration products .
- Detection : LC-MS with UV/vis monitoring at 254 nm identifies impurities. HRMS distinguishes isotopic clusters .
- Mitigation : Optimize stoichiometry (e.g., 1.2 eq. HNO₃) and use scavengers (e.g., urea) to quench excess nitrating agents .
What computational tools are recommended for predicting the physicochemical properties and stability of this compound?
Advanced Methodological Question
- Software : Schrödinger’s QikProp for logP, solubility, and metabolic stability predictions.
- DFT calculations : Gaussian 09 for optimizing geometry and calculating frontier molecular orbitals (FMOs), which correlate with chemical reactivity .
- Degradation studies : Accelerated stability testing under acidic/basic conditions (e.g., pH 1–13) identifies hydrolytic cleavage points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
